![molecular formula C11H13NO3 B13060975 (5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13060975.png)
(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of two furan rings connected through a methylene bridge and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol typically involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an active hydrogen atom. In this case, furan is used as the active hydrogen-containing compound. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with good efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Mannich reaction. This would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives of the furan rings.
Reduction: Reduced forms of the compound, such as alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, (5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a valuable tool in drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being explored in the development of new medications. Its unique structure allows for the design of novel drugs with specific targets and mechanisms of action.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility makes it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of (5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparaison Avec Des Composés Similaires
Furan: A simple heterocyclic compound with a five-membered aromatic ring containing one oxygen atom.
2,5-Dimethylfuran: A derivative of furan with two methyl groups attached to the 2 and 5 positions.
Benzofuran: A fused ring compound containing a benzene ring fused to a furan ring.
Uniqueness: (5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol is unique due to its dual furan ring structure connected through an amino-methylene bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
[5-[(furan-2-ylmethylamino)methyl]furan-2-yl]methanol |
InChI |
InChI=1S/C11H13NO3/c13-8-11-4-3-10(15-11)7-12-6-9-2-1-5-14-9/h1-5,12-13H,6-8H2 |
Clé InChI |
BEECPCOQKXYRQE-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CNCC2=CC=C(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


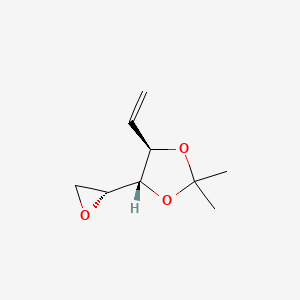
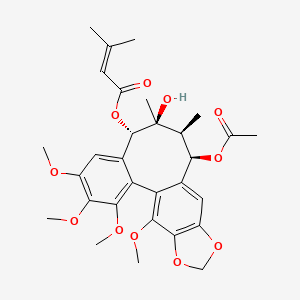
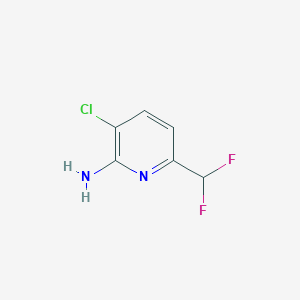


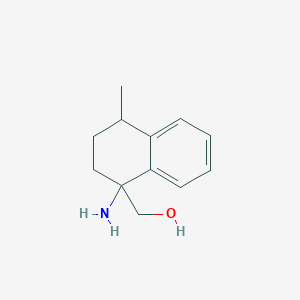
![2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13060932.png)
![methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13060937.png)
![tert-butyl N-[(7S,8S)-8-hydroxy-8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-7-yl]carbamate](/img/structure/B13060941.png)
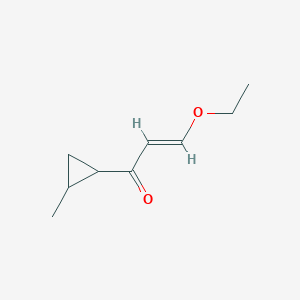
![4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine](/img/structure/B13060962.png)
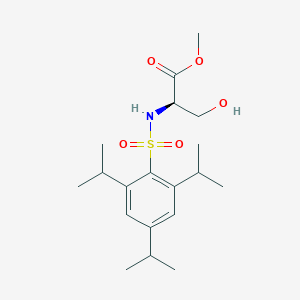
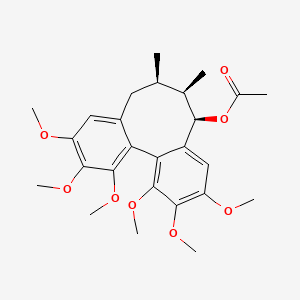
![2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13060982.png)
